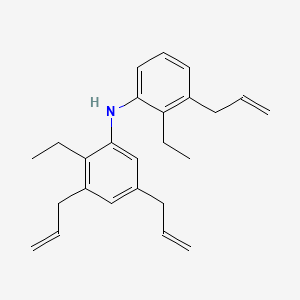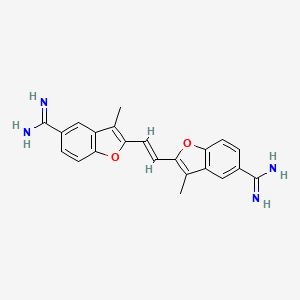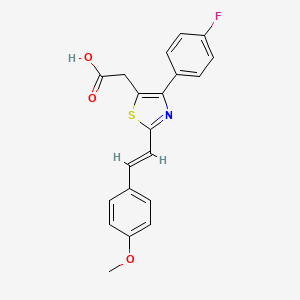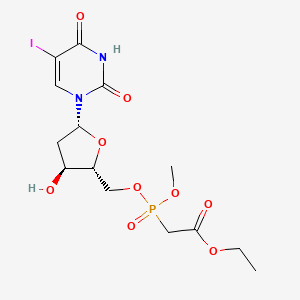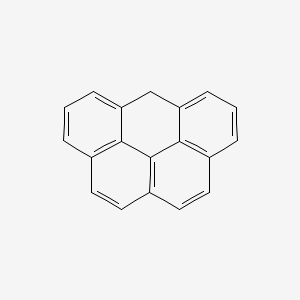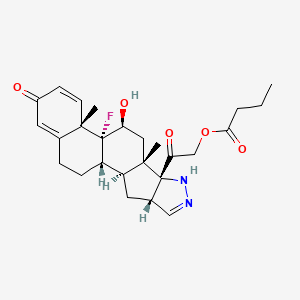
Erlotinib C-11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erlotinib C-11 is a radiolabeled version of erlotinib, a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR). This compound is primarily used in positron emission tomography (PET) imaging to evaluate the mutational status of EGFR in various cancers, including non-small cell lung cancer (NSCLC) and pancreatic cancer . The radiolabeling with carbon-11 allows for the visualization of the distribution and uptake of erlotinib in tumors, providing valuable insights into the effectiveness of targeted cancer therapies .
准备方法
Synthetic Routes and Reaction Conditions: Erlotinib C-11 is synthesized by reacting the normethyl precursor of erlotinib with carbon-11 labeled methyl iodide ([11C]-methyl iodide) . The reaction typically involves the following steps:
Preparation of [11C]-methyl iodide: Carbon-11 is produced in a cyclotron and converted to [11C]-methyl iodide.
Methylation Reaction: The normethyl precursor of erlotinib is reacted with [11C]-methyl iodide in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial Production Methods: The production of this compound for clinical use requires a stable, reproducible, and high-yielding radiosynthesis method. Two production schemes have been developed, starting from either [11C]-carbon dioxide or [11C]-methane . Both methods reliably yield sufficient product amounts for preclinical and clinical use .
化学反应分析
Types of Reactions: Erlotinib C-11 undergoes various chemical reactions, including:
Oxidation: Erlotinib can be oxidized to form metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The methyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used in substitution reactions.
Major Products:
Oxidation Products: Metabolites formed from the oxidation of erlotinib.
Substitution Products: Derivatives of erlotinib with substituted functional groups.
科学研究应用
Erlotinib C-11 has a wide range of scientific research applications, including:
Chemistry: Used in the study of chemical reactions and mechanisms involving erlotinib.
Biology: Helps in understanding the biological pathways and interactions of erlotinib with cellular targets.
Medicine: Primarily used in PET imaging to evaluate the mutational status of EGFR in cancer patients. .
Industry: Employed in the development and testing of new cancer therapies and diagnostic tools.
作用机制
Erlotinib C-11 exerts its effects by inhibiting the intracellular phosphorylation of tyrosine kinase associated with the epidermal growth factor receptor (EGFR) . This inhibition prevents further downstream signaling, resulting in the disruption of cancer cell proliferation and survival . The radiolabeling with carbon-11 allows for the visualization of the distribution and uptake of erlotinib in tumors, providing valuable insights into the effectiveness of targeted cancer therapies .
相似化合物的比较
Erlotinib C-11 is compared with other similar compounds, such as gefitinib and afatinib, which are also EGFR tyrosine kinase inhibitors . While all three compounds target EGFR, they differ in their binding affinities, mechanisms of action, and clinical applications:
This compound’s uniqueness lies in its radiolabeling with carbon-11, which allows for non-invasive imaging and evaluation of EGFR mutational status in cancer patients .
属性
CAS 编号 |
1137584-37-2 |
|---|---|
分子式 |
C22H23N3O4 |
分子量 |
392.4 g/mol |
IUPAC 名称 |
N-(3-ethynylphenyl)-7-(2-methoxyethoxy)-6-(2-(111C)methoxyethoxy)quinazolin-4-amine |
InChI |
InChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25)/i2-1 |
InChI 键 |
AAKJLRGGTJKAMG-JVVVGQRLSA-N |
手性 SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO[11CH3] |
规范 SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


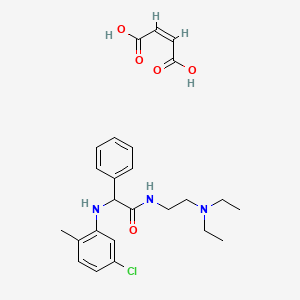
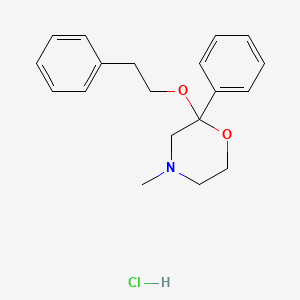
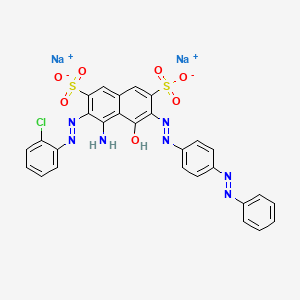

![3-butyl-7-(2,5-dimethylphenyl)sulfonyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12720899.png)
